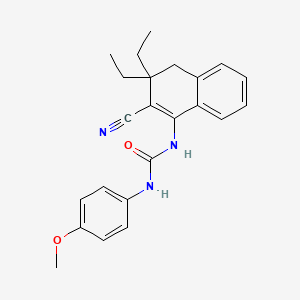![molecular formula C25H23N3O4 B11324701 1-(3-hydroxyphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11324701.png)
1-(3-hydroxyphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a hydroxyl group, an imidazole ring, and a chromeno-pyrrole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the hydroxyl group and the imidazole ring. Common reagents used in these reactions include aldehydes, amines, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. Purification methods like chromatography and recrystallization are used to isolate the final product.
化学反应分析
Types of Reactions: 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazole ring may result in a saturated imidazole derivative.
科学研究应用
1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyl group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The chromeno-pyrrole core may interact with cellular components, leading to various biological effects.
相似化合物的比较
- 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(3-HYDROXYPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxyl group and an imidazole ring in the chromeno-pyrrole core distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
属性
分子式 |
C25H23N3O4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
1-(3-hydroxyphenyl)-2-(3-imidazol-1-ylpropyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4/c1-15-11-19-20(12-16(15)2)32-24-21(23(19)30)22(17-5-3-6-18(29)13-17)28(25(24)31)9-4-8-27-10-7-26-14-27/h3,5-7,10-14,22,29H,4,8-9H2,1-2H3 |
InChI 键 |
XCRHYYBLZPXKEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


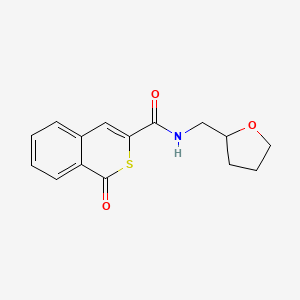
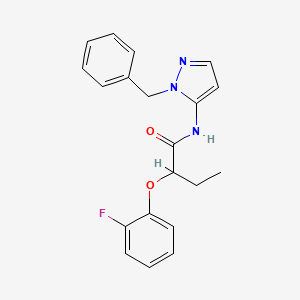
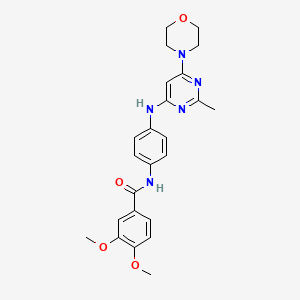
![N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324639.png)
![6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324643.png)
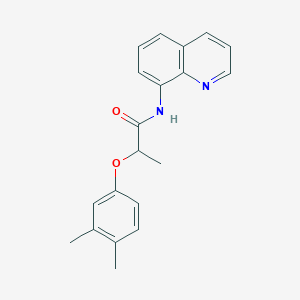
![1-[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B11324654.png)
![methyl 4-chloro-2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11324657.png)
![7-benzyl-2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324664.png)
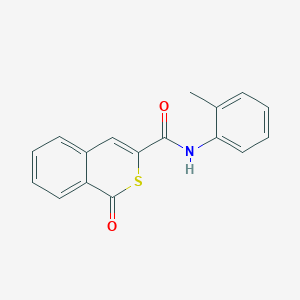
![8-(4-bromophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324682.png)
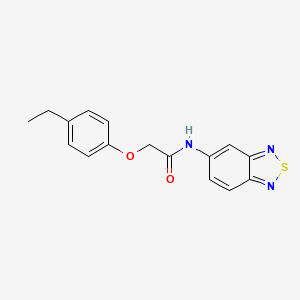
![N-(2-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11324688.png)
